"physical and chemical properties of Pentamethylnitrobenzene"
"physical and chemical properties of Pentamethylnitrobenzene"
An In-Depth Technical Guide to the Physical and Chemical Properties of Pentamethylnitrobenzene
This guide provides a comprehensive technical overview of pentamethylnitrobenzene (CAS No. 13171-59-0), a fully substituted nitroaromatic compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes known data with established chemical principles to offer insights into the molecule's structure, properties, and reactivity. Given the limited availability of published experimental data for this specific molecule, this guide combines factual information from authoritative sources with predictive analysis and generalized protocols based on well-understood analogous compounds.
Introduction and Molecular Structure
Pentamethylnitrobenzene, with the chemical formula C₁₁H₁₅NO₂, is a unique nitroaromatic compound where all five hydrogen atoms of the nitrobenzene ring are replaced by methyl groups.[1][2] This extensive substitution creates significant steric hindrance around the nitro group and imbues the aromatic ring with high electron density, leading to distinct physical and chemical properties compared to simpler nitroarenes.
The structure features a planar benzene ring bonded to five methyl groups and one nitro group. The steric crowding forces the nitro group to twist out of the plane of the aromatic ring, which has significant implications for its electronic and reactive properties.
Caption: 2D Molecular Structure of Pentamethylnitrobenzene.
Physical Properties
Comprehensive experimental data for the physical properties of pentamethylnitrobenzene are not widely published. The available data, combined with predictions based on its structure, are summarized below.
| Property | Value / Expected Behavior | Source / Rationale |
| Molecular Formula | C₁₁H₁₅NO₂ | [1][2] |
| Molecular Weight | 193.24 g/mol | [1][2] |
| CAS Number | 13171-59-0 | [1][2] |
| Appearance | Expected to be a crystalline solid at room temperature. | Based on its melting point and the solid nature of its precursor, pentamethylbenzene.[3] |
| Melting Point | 153.85 °C (427 K) | [2] |
| Boiling Point | Data not reliably available. Expected to be >232 °C. | The precursor pentamethylbenzene boils at 232 °C; the addition of a polar nitro group would significantly increase the boiling point.[3] One supplier lists 190 °C, which appears inconsistent and may be an error.[1] |
| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like chloroform, dichloromethane, acetone, and toluene. | The large, nonpolar hydrocarbon structure dominates, while the nitro group provides some polarity. This profile is typical for large nitroaromatic compounds. |
Spectroscopic Characterization
While published, peer-reviewed spectra for pentamethylnitrobenzene are not readily accessible, its expected spectroscopic features can be reliably predicted based on its functional groups and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the lack of aromatic protons (C-H), the ¹H NMR spectrum is expected to be relatively simple, dominated by signals from the five methyl groups.
Predicted ¹H NMR Spectrum:
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Aromatic Region (δ 7.0-8.5 ppm): No signals are expected, as there are no protons directly attached to the aromatic ring.
-
Alkyl Region (δ 2.0-2.5 ppm): Signals corresponding to the 15 protons of the five methyl groups are expected. Due to steric crowding and varied electronic environments, these methyl groups are not chemically equivalent. One would anticipate multiple distinct singlets in this region. The two methyl groups ortho to the nitro group would be the most deshielded (shifted further downfield), while the para methyl group would be the least deshielded.
Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum would be more complex, showing signals for all 11 carbon atoms.
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Aromatic Carbons (δ 125-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitro group (C-NO₂) would be the most deshielded. The other five carbons, each bonded to a methyl group, would have distinct chemical shifts influenced by their position relative to the nitro group.
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Methyl Carbons (δ 15-25 ppm): Several distinct signals are expected for the five methyl carbons, reflecting their different chemical environments.
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the molecule's functional groups. For pentamethylnitrobenzene, the key absorptions would be:
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N-O Asymmetric Stretch: A strong, sharp absorption band is expected in the range of 1570–1490 cm⁻¹ .[4] This is a highly characteristic peak for aromatic nitro compounds.
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N-O Symmetric Stretch: A medium to strong absorption band is expected between 1390–1300 cm⁻¹ .[4]
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C-H Aliphatic Stretch: Strong absorptions are expected just below 3000 cm⁻¹, typically in the 2950–2850 cm⁻¹ range, corresponding to the C-H bonds of the methyl groups.[5]
-
Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1600–1450 cm⁻¹ region, characteristic of the benzene ring itself.[6][7]
Mass Spectrometry (MS)
Electron ionization mass spectrometry data is available from the NIST Chemistry WebBook. The spectrum would show a prominent molecular ion peak (M⁺) at m/z = 193, corresponding to the molecular weight of the compound.[2] Key fragmentation patterns would involve the loss of oxygen (M-16), the nitro group (M-46), and combinations of methyl and nitro group fragments.
Chemical Properties and Reactivity
The chemistry of pentamethylnitrobenzene is dictated by the interplay between the electron-donating methyl groups and the strongly electron-withdrawing nitro group.
Reactivity of the Aromatic Ring
The five electron-donating methyl groups make the benzene ring extremely electron-rich. However, since all ring positions are substituted, it is inert to typical electrophilic aromatic substitution reactions like further nitration, halogenation, or Friedel-Crafts reactions.[3]
Reactivity of the Nitro Group
The nitro group is the primary site of reactivity. Its behavior is heavily influenced by the steric hindrance imposed by the two adjacent (ortho) methyl groups.
-
Reduction to an Amine: The most significant reaction of aromatic nitro compounds is their reduction to the corresponding aniline.[8][9] This transformation is fundamental in the synthesis of dyes, pharmaceuticals, and other fine chemicals. Due to the steric hindrance from the ortho-methyl groups, the reduction of pentamethylnitrobenzene may require more forcing conditions (higher temperatures, pressures, or more active catalysts) than the reduction of unhindered nitroarenes like nitrobenzene. Common reducing agents for this transformation include:
-
Catalytic hydrogenation (e.g., H₂, Pd/C)
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Metals in acidic media (e.g., Sn/HCl, Fe/HCl)
-
The strong electron-donating character of the methyl groups increases the electron density on the nitro group, which can also influence the rate and mechanism of reduction.[10]
-
Nucleophilic Aromatic Substitution: The nitro group strongly activates an aromatic ring toward nucleophilic attack.[11][12] However, in pentamethylnitrobenzene, there are no leaving groups (like halogens) on the ring, and all positions are blocked, making typical SₙAr reactions impossible.
Synthesis and Experimental Protocols
Pentamethylnitrobenzene is most logically synthesized by the direct nitration of its precursor, pentamethylbenzene. The electron-rich nature of pentamethylbenzene makes it highly susceptible to electrophilic attack.[3]
Generalized Protocol for the Nitration of Pentamethylbenzene
The following protocol is a generalized procedure based on standard methods for the nitration of activated aromatic rings.[13][14][15] Causality: The use of mixed nitric and sulfuric acid generates the highly reactive nitronium ion (NO₂⁺), which is the active electrophile required to attack the aromatic ring.[13] Temperature control is critical to prevent side reactions and ensure mono-nitration.
Caption: General workflow for the synthesis of Pentamethylnitrobenzene.
Step-by-Step Methodology:
-
Preparation of the Nitrating Mixture: In a flask submerged in an ice-salt bath, cautiously add 1.2 equivalents of concentrated sulfuric acid to 1.1 equivalents of concentrated nitric acid with gentle stirring. Maintain the temperature below 10 °C.
-
Rationale: This exothermic reaction generates the nitronium ion (NO₂⁺). Pre-chilling and slow addition are crucial for safety and to prevent decomposition.
-
-
Dissolution of Starting Material: In a separate three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1.0 equivalent of pentamethylbenzene in a suitable inert solvent such as dichloromethane. Cool the solution to 0-5 °C using an ice bath.
-
Nitration Reaction: Add the cold nitrating mixture dropwise from the dropping funnel to the stirred pentamethylbenzene solution. The rate of addition should be controlled to maintain the internal reaction temperature below 10 °C.
-
Rationale: Pentamethylbenzene is highly activated, and the reaction is very exothermic. Careful temperature control prevents over-reaction and the formation of byproducts.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring.
-
Rationale: This step quenches the reaction by diluting and cooling the acid, and it precipitates the organic product, which is insoluble in water.
-
-
Workup - Extraction: Transfer the mixture to a separatory funnel. If a solvent like dichloromethane was used, separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane. Combine the organic layers.
-
Workup - Neutralization: Wash the combined organic layers sequentially with cold water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases, and finally with brine.
-
Rationale: The bicarbonate wash neutralizes and removes any residual acid, which is crucial for the stability of the product.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid should be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure pentamethylnitrobenzene. The purity should be confirmed by measuring its melting point and through spectroscopic analysis.
Safety and Handling
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.
The synthesis protocol involves the use of concentrated strong acids (nitric and sulfuric) and should only be performed by trained personnel with appropriate safety measures in place.
Conclusion
Pentamethylnitrobenzene is a sterically hindered, electron-rich aromatic nitro compound with distinct properties. Its fully substituted ring makes it inert to further electrophilic substitution, concentrating its reactivity at the nitro group. While a lack of extensive published data necessitates some predictive analysis, its synthesis via nitration of pentamethylbenzene and its subsequent reduction to pentamethylaniline represent its most significant chemical transformations. This guide provides a foundational understanding and practical protocols for researchers working with this and related polysubstituted aromatic molecules.
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